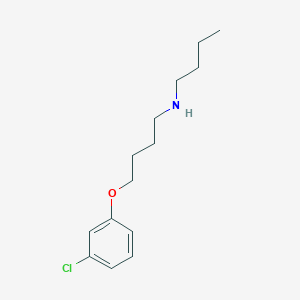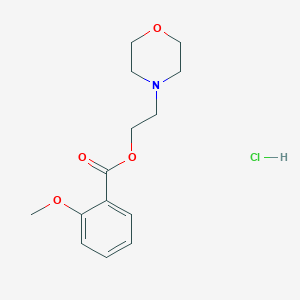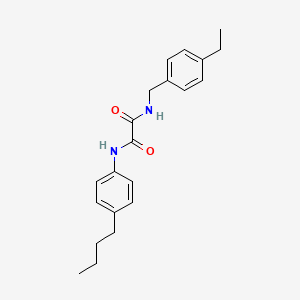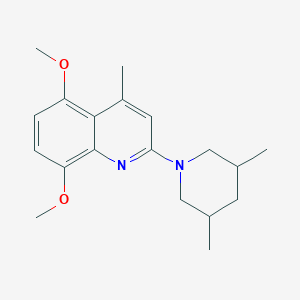
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a critical role in the development and activation of B cells, which are essential for the immune response. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide binds to the active site of BTK and inhibits its activity, which leads to the inhibition of downstream signaling pathways that are critical for B cell survival and proliferation. This results in the suppression of B cell activation and proliferation, which makes N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide a potential therapeutic agent for B cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has demonstrated dose-dependent inhibition of BTK activity and suppression of B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also been shown to reduce the production of inflammatory cytokines and chemokines in preclinical models of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high potency and selectivity for BTK, good oral bioavailability, and favorable pharmacokinetic profile. However, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has some limitations, including its potential for off-target effects and the need for further optimization of dosing regimens.
Future Directions
There are several future directions for the research and development of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the evaluation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in clinical trials for B cell malignancies and autoimmune diseases. Another direction is the investigation of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in combination with other therapeutic agents, such as monoclonal antibodies or chemotherapy. Additionally, further studies are needed to optimize the dosing regimens and evaluate the long-term safety and efficacy of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Synthesis Methods
The synthesis of N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, including the reaction of tert-butylamine with 3-methylbenzyl chloride to form N-tert-butyl-3-methylbenzylamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis method has been optimized to produce high yields of pure N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide.
Scientific Research Applications
N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and block B cell proliferation and survival. N-(tert-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has also demonstrated efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-14-6-5-7-15(12-14)13-20-10-8-16(9-11-20)17(21)19-18(2,3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKYAUUUROVOSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-1-(3-methylbenzyl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-8-methyl[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4959859.png)

![1-ethyl-7,8-dimethoxy-5-(3-nitrophenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4959872.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(4-pyridinyl)propanamide](/img/structure/B4959877.png)
![3-{2-[2-(methylthio)-1-buten-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}-1-propanesulfinate](/img/structure/B4959878.png)

![N-(2,3-dimethylphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4959889.png)
![N-(4-methoxyphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4959898.png)
![3-bromo-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B4959905.png)

![N-{[4-allyl-5-({2-[(3-fluorophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B4959914.png)

![3-(benzyloxy)-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4959925.png)